molecular formula C21H14BrClIN3O2 B330199 N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE

N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE

Cat. No.: B330199
M. Wt: 582.6 g/mol
InChI Key: BDVPMSOXLATVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes bromine, chlorine, and iodine atoms, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.

    Halogenation: The introduction of bromine and iodine atoms is usually carried out through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be performed using iodine or N-iodosuccinimide (NIS).

    Coupling Reactions: The final step involves coupling the halogenated quinazolinone with 4-chlorophenyl derivatives. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

    Substitution: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce hydroxyquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its halogenated structure makes it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-chlorophenyl)-4-oxo-1,4-dihydroquinazoline-3-carboxamide
  • N-(6-iodo-2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3-yl)benzamide
  • N-(6-bromo-2-(4-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3-yl)benzamide

Uniqueness

N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is unique due to the combination of bromine, chlorine, and iodine atoms in its structure. This tri-halogenated configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14BrClIN3O2

Molecular Weight

582.6 g/mol

IUPAC Name

N-[6-bromo-2-(4-chlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-2-iodobenzamide

InChI

InChI=1S/C21H14BrClIN3O2/c22-13-7-10-18-16(11-13)21(29)27(19(25-18)12-5-8-14(23)9-6-12)26-20(28)15-3-1-2-4-17(15)24/h1-11,19,25H,(H,26,28)

InChI Key

BDVPMSOXLATVTE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)Cl)I

Origin of Product

United States

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